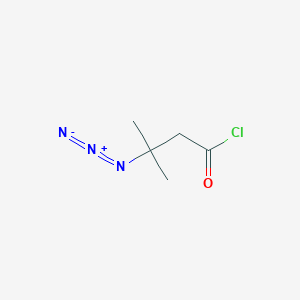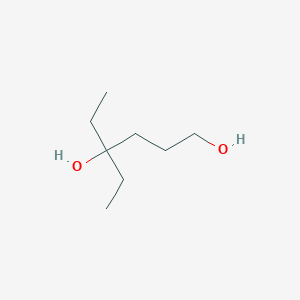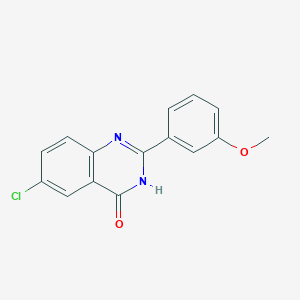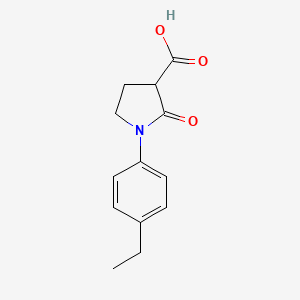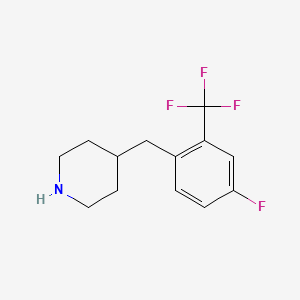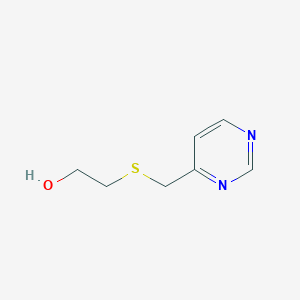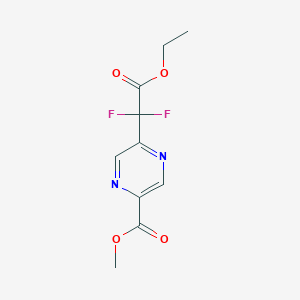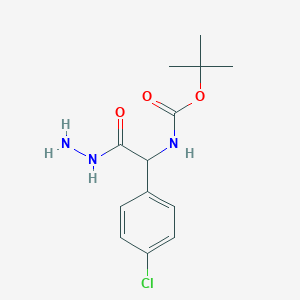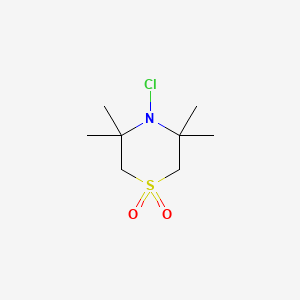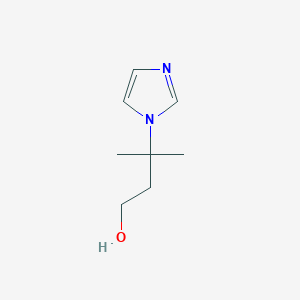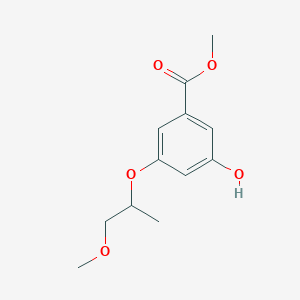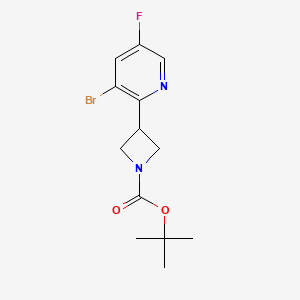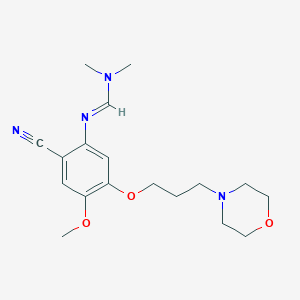
N'-(2-Cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylformimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide is a chemical compound known for its complex structure and significant applications in various scientific fields. It is often used as an impurity in the synthesis of certain pharmaceuticals, such as Gefitinib .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the imidoformamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where large quantities are produced under stringent conditions to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
化学反应分析
Types of Reactions
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
科学研究应用
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used as an impurity in the synthesis of pharmaceuticals, such as Gefitinib.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and functions .
相似化合物的比较
Similar Compounds
Gefitinib: A pharmaceutical compound used in cancer treatment.
Erlotinib: Another pharmaceutical compound used in cancer treatment.
Lapatinib: A compound used in the treatment of breast cancer.
Uniqueness
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide is unique due to its specific structure and the presence of multiple functional groups, which contribute to its diverse reactivity and applications. Its ability to act as an impurity in the synthesis of pharmaceuticals like Gefitinib highlights its importance in the field of medicinal chemistry .
属性
分子式 |
C18H26N4O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N'-[2-cyano-4-methoxy-5-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H26N4O3/c1-21(2)14-20-16-12-18(17(23-3)11-15(16)13-19)25-8-4-5-22-6-9-24-10-7-22/h11-12,14H,4-10H2,1-3H3 |
InChI 键 |
JFGSDLXVUXZZOL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=NC1=CC(=C(C=C1C#N)OC)OCCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


